Cas no 609-89-2 (2,4-Dichloro-6-nitrophenol)
2,4-Dichloro-6-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dichloro-6-nitrophenol
- 4,6-Dichloro-2-nitrophenol
- 2,4,5-TRIFLUOROBENZOICACID METHYL ESTER
- 2,4-Dichlor-6-nitrofenol
- 2,4-Dichlor-6-nitro-phenol
- 2,4-dichloro-6-nitro-phenol
- 2,4-Dichloro-6-nitrophenol1000µg
- 2-nitro-4,6-dichlorophenol
- 4.6-Dichlor-2-nitro-1-hydroxy-benzol
- 6-nitro-2,4-dichlorophenol
- EINECS 210-202-2
- Phenol,2,4-dichloro-6-nitro
- NSC 38660
- NSC 39606
- AI3-14929
- 609-89-2
- SCHEMBL310420
- NSC38660
- InChI=1/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10
- 2,4-Dichlor-6-nitrofenol [Czech]
- W-105216
- DTXSID00209738
- AKOS009096739
- Phenol,4-dichloro-6-nitro-
- 2,4-Dichlor-6-nitrofenol [Czech]
- MFCD00007101
- AC-22894
- 2,4-Dichloro-6-nitrophenol, purum, >=98.0% (HPLC)
- AMY14379
- NS00034518
- NSC-38660
- WLN: WNR BQ CG EG
- D83810
- CS-0157715
- A23842
- SY116581
- Phenol, 2,4-dichloro-6-nitro-
- FT-0654658
- BRN 2050081
- 4-06-00-01358 (Beilstein Handbook Reference)
- Phenol, 2,4dichloro6nitro
- 2,4-DC6NP
- STL301727
- DB-025770
- DTXCID50132229
- 2,4Dichlor6nitrofenol
- 210-202-2
-
- MDL: MFCD00007101
- Inchi: 1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
- InChI Key: LYPMXMBQPXPNIQ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 206.94900
- Monoisotopic Mass: 206.948998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
Experimental Properties
- Color/Form: Off white powder
- Density: 1.5643 (rough estimate)
- Melting Point: 118-120 °C (lit.)
- Boiling Point: 243
- Flash Point: 100
- Refractive Index: 1.6390 (estimate)
- PSA: 66.05000
- LogP: 3.13040
- Solubility: Not determined
2,4-Dichloro-6-nitrophenol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26-S36/37/39-S28
- FLUKA BRAND F CODES:4.5
- RTECS:SL0350000
-
Hazardous Material Identification:
- HazardClass:4.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Packing Group:III
- Hazard Level:4.1
- Safety Term:4.1
- Packing Group:III
- Risk Phrases:R20/21/22; R41
2,4-Dichloro-6-nitrophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,4-Dichloro-6-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 225436-25G |
2,4-Dichloro-6-nitrophenol |
609-89-2 | ≥95% | 25G |
¥597.66 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D888903-500g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 97% | 500g |
3,826.00 | 2021-05-17 | |
| Fluorochem | 214769-1g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 214769-5g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 95% | 5g |
£23.00 | 2022-02-28 | |
| Fluorochem | 214769-25g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 95% | 25g |
£53.00 | 2022-02-28 | |
| Fluorochem | 214769-100g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 95% | 100g |
£173.00 | 2022-02-28 | |
| TRC | B426413-1g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 1g |
$ 53.00 | 2023-09-08 | ||
| TRC | B426413-5g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 5g |
$ 69.00 | 2023-09-08 | ||
| TRC | B426413-10g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 10g |
$ 86.00 | 2023-09-08 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H64524-25g |
2,4-Dichloro-6-nitrophenol, 98+% |
609-89-2 | 98+% | 25g |
¥3067.00 | 2023-03-02 |
2,4-Dichloro-6-nitrophenol Suppliers
2,4-Dichloro-6-nitrophenol Related Literature
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1. The chemistry of plant-growth regulators. Part I. 2 : 4-Dichloro-6-hydroxyphenoxyacetic acid and related compoundsG. W. K. Cavill,D. L. Ford J. Chem. Soc. 1954 565
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2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienonesColin Bloomfield,Ajay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1983 75
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Leslie George Groves,Eustace Ebenezer Turner,Gladys Irene Sharp J. Chem. Soc. 1929 512
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4. 396. The chemistry of nitryl chloride. Part III. The reaction with naphthalene, anisole, phenol, and p-diethoxybenzeneM. J. Collis,D. R. Goddard J. Chem. Soc. 1958 1952
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5. CCLXVII.—Halogen derivatives of o- and p-azophenolLouis Hunter,Ronald Sidney Barnes J. Chem. Soc. 1928 2051
Additional information on 2,4-Dichloro-6-nitrophenol
Introduction to 2,4-Dichloro-6-nitrophenol (CAS No. 609-89-2)
2,4-Dichloro-6-nitrophenol, with the chemical formula C₆H₃Cl₂NO₃, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its versatile applications in synthesis and its role as an intermediate in various chemical processes. The presence of both chlorine and nitro substituents on the benzene ring imparts unique reactivity, making it a valuable building block for more complex molecules.
The CAS No. 609-89-2 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure, characterized by two chlorine atoms at the 2- and 4-positions and a nitro group at the 6-position, contributes to its distinct chemical properties. These substituents enhance its solubility in organic solvents and facilitate its participation in nucleophilic aromatic substitution reactions, which are crucial in drug development.
In recent years, 2,4-Dichloro-6-nitrophenol has been explored for its potential in medicinal chemistry. Researchers have leveraged its reactivity to develop novel scaffolds for antimicrobial and anti-inflammatory agents. The nitro group can be reduced to an amine, introducing a polar functional group that can improve bioavailability and binding affinity to biological targets. This transformation has been particularly useful in designing kinase inhibitors, which play a pivotal role in treating cancers and inflammatory diseases.
Moreover, the chloro-substituted phenols derived from 2,4-Dichloro-6-nitrophenol have shown promise in photodynamic therapy (PDT). The electron-withdrawing nature of the nitro group enhances the compound's ability to absorb light at specific wavelengths, facilitating the generation of reactive oxygen species that can selectively target cancer cells. Current studies are focusing on optimizing the photophysical properties of these derivatives to improve their efficacy and minimize side effects.
The synthesis of 2,4-Dichloro-6-nitrophenol typically involves nitration of chlorobenzene precursors followed by selective chlorination. Advances in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, the use of heterogeneous catalysts has reduced waste generation while maintaining high yields. These innovations align with the growing emphasis on sustainable chemistry practices in industrial applications.
Recent breakthroughs in computational chemistry have also enhanced our understanding of 2,4-Dichloro-6-nitrophenol's reactivity. Molecular modeling studies predict that modifications to the electron density distribution around the benzene ring can significantly alter its interaction with biological targets. This knowledge is being used to design next-generation compounds with improved pharmacokinetic profiles. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.
The pharmaceutical industry continues to invest in research related to nitroaromatic compounds, including 2,4-Dichloro-6-nitrophenol, due to their broad therapeutic potential. Emerging evidence suggests that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease. The ability to fine-tune molecular structure through strategic functionalization offers a pathway to develop targeted therapies with minimal systemic toxicity.
In conclusion, 2,4-Dichloro-6-nitrophenol (CAS No. 609-89-2) represents a cornerstone compound in synthetic chemistry and pharmaceutical innovation. Its unique structural features enable diverse applications ranging from antimicrobial agents to photodynamic therapeutics. As research progresses, new methodologies for synthesis and functionalization will continue to expand its utility across multiple scientific disciplines. The ongoing exploration of this compound underscores its importance as a key intermediate in advancing chemical biology and medicine.
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